Product packaging for Boc-Tyr(tBu)-Pro-OH(Cat. No.:CAS No. 289910-65-2)

Boc-Tyr(tBu)-Pro-OH

Cat. No.: B1508624
CAS No.: 289910-65-2
M. Wt: 434.5 g/mol
InChI Key: QZJWUTONKALOAQ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Tyr(tBu)-Pro-OH (CAS 289910-65-2) is a protected dipeptide segment designed for use in solid-phase peptide synthesis (SPPS) and other advanced organic synthesis applications . This compound combines Boc-protected tyrosine and proline, serving as a crucial building block for the construction of complex peptide sequences and peptidomimetics. The compound features a tert-butyloxycarbonyl (Boc) group protecting the N-terminal amine and a tert-butyl (tBu) ether group protecting the tyrosine side chain . This orthogonal protection strategy is fundamental in peptide synthesis, as the Boc group can be removed with mild acid without affecting the side-chain protection, allowing for sequential and controlled chain elongation . The incorporation of a proline residue is strategically valuable due to its unique structure, which can influence peptide conformation by inducing turns and affecting the backbone's flexibility, which is critical for studying protein folding and designing bioactive peptides. As a specialized reagent, this compound is essential in research laboratories focused on developing novel therapeutic peptides, studying protein-protein interactions, and creating molecular probes. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O6 B1508624 Boc-Tyr(tBu)-Pro-OH CAS No. 289910-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289910-65-2

Molecular Formula

C23H34N2O6

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28)/t17-,18-/m0/s1

InChI Key

QZJWUTONKALOAQ-ROUUACIJSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C

sequence

XP

Origin of Product

United States

Significance of Protected Dipeptide Building Blocks in Synthetic Chemistry

By coupling two amino acids in a controlled solution-phase reaction to form a dipeptide, which is then purified, subsequent incorporation into a growing peptide chain on a solid support requires fewer synthetic steps. This approach is not only more efficient but also cost-effective, as it can simplify purification processes and reduce the consumption of expensive reagents. nih.gov The importance of dipeptides is well-documented in medicinal and pharmacological fields, prompting extensive efforts to develop simple and efficient synthesis methods for these crucial intermediates. nih.gov Furthermore, using a dipeptide fragment can overcome issues related to the formation of secondary structures on the resin that may hinder coupling efficiency and can circumvent common side reactions like diketopiperazine formation, particularly with sequences containing proline. peptide.com These attributes make protected dipeptides indispensable tools for the synthesis of large proteins, cyclic peptides, and peptidomimetics. acs.orgnih.gov

Historical Development and Evolution of Protecting Group Strategies for Tyrosine and Proline

The evolution of peptide synthesis is intrinsically linked to the development of protecting groups. The foundational work by R. Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS) revolutionized the field. peptide.comnih.gov This initial methodology was primarily based on the Boc/Bzl strategy, where the temporary Nα-amino protecting group was the acid-labile tert-butoxycarbonyl (Boc) group, and permanent side-chain protection was typically afforded by benzyl (B1604629) (Bzl)-based groups. peptide.comnih.gov Both types of groups were removed by acid, but under different strengths; the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while benzyl groups require strong acids like hydrofluoric acid (HF). peptide.com

The phenolic hydroxyl group of tyrosine presented a specific challenge. While a benzyl ether could be used for protection, it was susceptible to side reactions, such as alkylation of the aromatic ring by carbocations generated during deprotection steps. thieme-connect.de This led to the development of more robust protecting groups, including stabilized benzyl ethers with electron-withdrawing substituents like the 2,6-dichlorobenzyl group. thieme-connect.de The advent of the tert-butyl (tBu) group as a protecting agent for the tyrosine side chain offered a solution compatible with the Fmoc/tBu strategy, which gained prominence in the late 1970s and 1980s. nih.govthieme-connect.de

The Fmoc/tBu strategy, introduced by Carpino and Han, provided a truly orthogonal system. peptide.comnih.gov The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is stable to acid but is cleaved by a base (commonly piperidine), while the tBu-based side-chain protecting groups are removed by acid (TFA). nih.goviris-biotech.de This orthogonality allows for milder reaction conditions throughout the synthesis, avoiding the repeated use of acid for Nα-deprotection and the harsh final cleavage with HF required in the Boc/Bzl scheme. nih.gov For proline, Nα-protection with Boc or Fmoc follows the same principles as other amino acids. However, its unique cyclic structure can influence coupling kinetics and increases the risk of specific side reactions, making the use of dipeptide units containing proline particularly advantageous.

StrategyNα-ProtectionSide-Chain Protection (e.g., Tyr)Nα-Deprotection ReagentFinal Cleavage & Side-Chain DeprotectionKey Feature
Boc/Bzl Boc (tert-butoxycarbonyl)Bzl-based (e.g., Benzyl)Moderate Acid (e.g., TFA)Strong Acid (e.g., HF)Differentiated acid lability
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tBu-based (e.g., tert-Butyl)Base (e.g., Piperidine)Moderate Acid (e.g., TFA)Orthogonal (Base/Acid)

Role of Boc Tyr Tbu Pro Oh As a Strategic Fragment in Complex Peptide Synthesis

The dipeptide Boc-Tyr(tBu)-Pro-OH is a specialized reagent designed for strategic use in Boc-based SPPS. Every component of its structure serves a distinct purpose.

Boc Group: This temporary protecting group on the N-terminus prevents self-polymerization and directs the coupling reaction to the C-terminal proline residue. It is readily removed with TFA during the standard cycle of Boc-SPPS. peptide.com

tBu Group: The tert-butyl ether protecting the phenolic hydroxyl of tyrosine is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is cleaved during the final, strong acid step (e.g., with HF) that releases the completed peptide from the resin. thieme-connect.de This prevents unwanted side reactions at the tyrosine side chain throughout the synthesis.

Dipeptide Core: The pre-formed Tyr-Pro linkage is critical. Proline couplings can often be slow and inefficient. Furthermore, the dipeptide sequence X-Pro is susceptible to cyclization after Nα-deprotection, leading to the formation of a diketopiperazine, which terminates the peptide chain. By introducing the Tyr-Pro unit as a single block, the number of cycles on the solid support is reduced, and the risk of diketopiperazine formation at this specific junction is eliminated.

This fragment is therefore employed to enhance the efficiency and purity of a synthesis that contains the Tyr-Pro motif. It simplifies a potentially difficult coupling step, reduces the number of synthetic operations on the solid phase, and minimizes side reactions, ultimately leading to a higher yield of the desired complex peptide.

PropertyValue
Compound Name This compound
Full Name N-tert-butoxycarbonyl-O-tert-butyl-L-tyrosyl-L-proline
CAS Number 47375-34-8 (for Boc-Tyr(tBu)-OH)
Molecular Formula C23H34N2O6
Molecular Weight 434.53 g/mol
Primary Application Building block in Boc-based solid-phase peptide synthesis (SPPS). ruifuchemical.com

Note: CAS number and some properties are often cataloged based on the constituent protected amino acid, Boc-Tyr(tBu)-OH. tcichemicals.com

Overview of Research Trajectories for Specific Dipeptide Units

Solution-Phase Synthesis of Boc-Tyr(tBu)-Pro-OH

The synthesis of this compound in solution is a classical approach that involves the coupling of two protected amino acid derivatives in a liquid medium. This method allows for large-scale production and straightforward purification of the intermediate products.

The formation of the amide bond between Boc-Tyr(tBu)-OH and a suitable proline derivative (typically H-Pro-OR, where R is a temporary ester protecting group like methyl or ethyl) is achieved by activating the carboxylic acid of the tyrosine component. A variety of coupling reagents can be employed for this purpose, each with its own set of optimal conditions.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive to suppress side reactions and minimize racemization. uniupo.itresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are frequently used. researchgate.net Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are also highly effective activators that promote rapid and efficient coupling. researchgate.netgoogle.comluxembourg-bio.com

The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). google.comrsc.org An organic base, most commonly N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is added to neutralize the protonated amine of the proline component and to facilitate the coupling reaction. google.comgoogle.com The reaction temperature is often maintained between 0 °C and room temperature to ensure the stability of the reactants and the chiral integrity of the amino acids. rsc.org

Table 1: Common Coupling Reagents and Conditions for Solution-Phase Tyr-Pro Linkage

Coupling Reagent Additive Base Solvent Typical Temperature
DCC or DIC HOBt or OxymaPure DIEA or NMM DCM or DMF 0 °C to RT
HBTU or HATU (Self-additive) DIEA or NMM DMF 0 °C to RT

This table is generated based on common practices in peptide coupling reactions. researchgate.netgoogle.comrsc.orggoogle.com

To maximize the yield and purity of this compound, several factors must be carefully controlled. The stoichiometry of the reactants is critical; using a slight excess (1.1 to 1.5 equivalents) of the activated Boc-Tyr(tBu)-OH component relative to the proline ester can drive the reaction to completion. The choice of coupling reagent and additive also significantly impacts the outcome. For instance, HATU is known for its high efficiency and low racemization rates, particularly in sterically hindered couplings. researchgate.net

Reaction time is another key parameter. Progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation and minimize the generation of byproducts. csic.es Following the coupling, a standard work-up procedure involving aqueous washes is performed to remove excess reagents and water-soluble impurities. For example, the reaction mixture can be washed with a mild acid (e.g., dilute HCl or KHSO4 solution) to remove unreacted base, followed by a wash with a mild base (e.g., NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine. rsc.org

After the initial work-up, the crude dipeptide ester requires purification. The most common methods for purifying protected dipeptides are flash column chromatography and recrystallization. csic.es

Flash Column Chromatography : This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexanes). csic.es The polarity of the solvent system is optimized to achieve effective separation of the desired dipeptide from starting materials and byproducts.

Recrystallization : If the dipeptide is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Solid-Phase Extraction (SPE) : SPE is an alternative method where the crude product is loaded onto a cartridge containing a solid adsorbent (e.g., C18-silica). Impurities are washed away, and the purified peptide is then eluted with a different solvent. nih.gov

Following purification of the dipeptide ester, the ester protecting group is removed via saponification (e.g., using NaOH or LiOH) to yield the final product, this compound. A final purification step, such as an acid-base extraction or recrystallization, may be necessary to obtain the product in high purity. researchgate.net

Optimization of Reaction Yields and Purity Profiles

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. nih.gov Peptide synthesis, which traditionally generates a large amount of hazardous waste, is a key area for such improvements. advancedchemtech.comnih.gov

Development of Environmentally Benign Solvent Systems

A major source of waste in SPPS is the large volume of solvents used for washing, deprotection, and coupling steps. advancedchemtech.comacs.org Dimethylformamide (DMF) and dichloromethane (DCM) are common solvents that are now facing restrictions due to their toxicity. nih.govgyrosproteintechnologies.com Consequently, there is a significant research effort to find greener alternatives. gyrosproteintechnologies.com

Promising green solvents for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and ethyl acetate. acs.org Binary mixtures of less hazardous solvents, such as DMSO/EtOAc, are also being explored, as the polarity can be adjusted for optimal reaction conditions. gyrosproteintechnologies.com Propylene carbonate (PC) has also been reported as a green solvent for both solution-phase and solid-phase peptide synthesis. acs.org Even water, the greenest solvent, is being investigated for use in SPPS, although the solubility of protected amino acids can be a challenge. advancedchemtech.comacs.org

Green Solvent/SystemProperties and Application in Peptide SynthesisReference
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, can replace hazardous solvents like DMF and DCM in coupling steps. acs.org
Ethyl Acetate (EtOAc) A greener alternative, can be used in combination with other solvents. acs.org
DMSO/EtOAc (Binary Mixture) Polarity can be adjusted by changing the ratio of the components, offering flexibility. gyrosproteintechnologies.com
Propylene Carbonate (PC) Successfully used in both solution and solid-phase synthesis, and can potentially be recycled. acs.org
Water The most environmentally friendly solvent, though requires strategies to overcome solubility issues of protected amino acids. advancedchemtech.comacs.org
N-Butylpyrrolidinone (NBP) A polar aprotic green solvent showing good performance in SPPS. gyrosproteintechnologies.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a valuable tool in peptide synthesis, offering significant enhancements in reaction speed and efficiency. mdpi.comrsc.org The application of microwave energy can dramatically shorten reaction times for both coupling and deprotection steps, often leading to higher purity of the crude peptide. rsc.orgkohan.com.tw

For the synthesis of challenging sequences, such as those involving the sterically hindered this compound fragment, microwave-assisted SPPS can be particularly beneficial. nih.gov It has been successfully applied in both Boc and Fmoc strategies. rsc.org Furthermore, microwave assistance has been combined with green chemistry approaches, such as water-based SPPS using nanoparticles of protected amino acids, including Boc-Tyr(tBu)-OH. mdpi.com

Enzymatic Approaches for Dipeptide Formation

Enzymatic synthesis represents a highly specific and environmentally friendly alternative to chemical methods for peptide bond formation. researchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under controlled conditions to catalyze their formation. researchgate.net This approach often proceeds without the need for protecting groups, reducing the number of synthetic steps and the amount of waste generated. researchgate.net

The enzymatic synthesis of dipeptides can be carried out in aqueous or organic media, and various proteases like α-chymotrypsin, papain, and thermolysin have been utilized. nih.govtandfonline.com While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of enzymatic dipeptide synthesis could potentially be adapted. For instance, enzymes could be used to couple a protected tyrosine derivative to a proline derivative. Continuous production systems for dipeptides have also been developed, demonstrating the feasibility of this approach for larger-scale synthesis. nih.gov

Nα-Boc and O-tBu Side-Chain Protection in Tyrosine

In peptide synthesis, the strategic use of protecting groups is essential to orchestrate the sequential addition of amino acids. researchgate.netrsc.org For the tyrosine residue in this compound, two key protecting groups are employed: the tert-butyloxycarbonyl (Boc) group for the α-amino group and the tert-butyl (tBu) group for the side-chain hydroxyl group. sigmaaldrich.comsigmaaldrich.com

The Nα-Boc group is a widely used protecting group for the amino terminus of amino acids. researchgate.netwikipedia.org Its primary function is to prevent the amino group from acting as a nucleophile and forming a peptide bond with an activated carboxyl group of another amino acid, which would lead to uncontrolled polymerization. researchgate.net The Boc group is known for its stability under a variety of reaction conditions, yet it can be readily removed under specific acidic conditions. wikipedia.orgfishersci.co.uk

The O-tBu group serves to protect the phenolic hydroxyl group of the tyrosine side chain. The hydroxyl group of tyrosine is acidic and can be susceptible to side reactions, such as O-acylation, during peptide coupling steps. The tBu group effectively masks this reactivity. thieme-connect.de Similar to the Boc group, the tBu ether is stable to many reagents but is labile to strong acids. iris-biotech.de This parallel acid sensitivity is a key feature of the Boc/Bzl (and by extension, Boc/tBu) protection strategy in solid-phase peptide synthesis (SPPS). thieme-connect.deiris-biotech.deacs.org

The selection of both Boc and tBu groups offers a compatible protection scheme where both can be removed simultaneously in a single deprotection step, typically at the end of the synthesis or when a fully deprotected peptide fragment is required. iris-biotech.de

Table 1: Protecting Groups in this compound

Protected Functional Group Amino Acid Protecting Group Chemical Name
α-Amino Group Tyrosine Boc tert-Butyloxycarbonyl

Conformational Constraints and Benefits of Proline Integration

The incorporation of a proline residue imparts significant conformational rigidity to the peptide backbone. nih.govcaltech.edu Unlike other proteinogenic amino acids, the side chain of proline is a pyrrolidine (B122466) ring that is cyclized back onto the backbone amide nitrogen. nih.gov This unique structure restricts the rotation around the N-Cα bond (phi, φ dihedral angle) to a narrow range, typically around -63° ± 15°. caltech.edu This restriction reduces the conformational flexibility of the peptide chain in the vicinity of the proline residue. nih.govcaltech.edu

The presence of proline can induce a "kink" or turn in the peptide backbone, disrupting secondary structures like α-helices and β-sheets. nih.gov This property is often exploited in peptide and protein design to introduce specific structural motifs. Furthermore, the peptide bond preceding a proline residue (in this case, the Tyr-Pro bond) has a higher propensity to adopt the cis conformation compared to peptide bonds involving other amino acids. frontiersin.orgnih.gov While the trans conformation is still generally favored, the energy difference between the cis and trans isomers of an Xaa-Pro bond is smaller, leading to a significant population of the cis isomer in solution. This cis-trans isomerization can play a crucial role in the biological activity and processing of peptides. nih.gov

Selective Deprotection Methodologies

Both the Nα-Boc and the O-tBu protecting groups are classified as acid-labile, meaning they are cleaved under acidic conditions. wikipedia.orgiris-biotech.de A common reagent for the removal of both groups is trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de The mechanism involves the protonation of the protecting group, followed by the formation of a stable tert-butyl cation. wikipedia.org

The deprotection is typically carried out using a solution of TFA in a suitable solvent like dichloromethane (DCM). wikipedia.org The concentration of TFA and the reaction time can be modulated to achieve selective deprotection if necessary, although in the case of this compound, both groups are generally removed simultaneously during the final cleavage from a solid support in SPPS or in the final deprotection step in solution-phase synthesis. iris-biotech.decsic.es It is important to use "scavengers," such as anisole (B1667542) or thioanisole, during acid-mediated deprotection to trap the liberated tert-butyl cations and prevent them from alkylating sensitive amino acid residues like tryptophan or methionine. wikipedia.org

Other acidic conditions for Boc deprotection include using hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. wikipedia.orgfishersci.co.ukresearchgate.net For instance, 4 M HCl in dioxane is an effective reagent for the rapid and selective deprotection of Nα-Boc groups, even in the presence of tert-butyl esters and ethers. researchgate.net

Table 2: Common Reagents for Acid-Labile Deprotection

Reagent Typical Conditions Target Protecting Groups
Trifluoroacetic acid (TFA) 50-95% in DCM Boc, tBu

In the synthesis of more complex peptides, such as cyclic or branched peptides, an orthogonal protection scheme is often necessary. rsc.orgcsic.es Orthogonality in this context refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. rsc.org

While this compound itself utilizes a compatible (non-orthogonal) set of acid-labile protecting groups, it can be incorporated into a larger synthetic plan that employs an orthogonal strategy. For example, the most common orthogonal approach in modern SPPS is the Fmoc/tBu strategy. acs.orgcsic.esub.edu In this scheme, the temporary Nα-protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the permanent side-chain protecting groups are acid-labile (e.g., tBu). iris-biotech.de

If this compound were to be used in a segment condensation approach within a larger Fmoc-based synthesis, the Boc group would need to be removed selectively without cleaving the tBu group or other acid-labile protecting groups on the peptide chain. This can be challenging due to the similar acid lability of Boc and tBu. However, careful selection of deprotection conditions, such as using milder acids or specific Lewis acids like AlCl₃, can sometimes achieve selective Boc removal. wikipedia.orgorganic-chemistry.org More commonly, a different protecting group strategy would be employed for the Tyr residue if such selective deprotection were required, for example, using a protecting group that is labile to a different set of reagents (e.g., an Alloc group, which is removed by palladium catalysis). ub.edu

Acid-Labile Deprotection of Boc and tBu Groups

Impact of Protecting Groups on Aggregation Phenomena during Peptide Elongation

During solid-phase peptide synthesis, the growing peptide chain can sometimes fold and form intermolecular hydrogen bonds, leading to aggregation. peptide.com This aggregation can hinder the accessibility of reagents to the reaction site, resulting in incomplete coupling and deprotection steps, and ultimately, a lower yield of the desired peptide. researchgate.netpeptide.com

The protecting groups on the amino acid residues can influence the propensity for aggregation. Bulky side-chain protecting groups, like the tBu group on tyrosine, can disrupt the formation of the regular secondary structures that often precede aggregation. researchgate.net By preventing close packing of the peptide chains, these groups can help to maintain the solubility and reactivity of the resin-bound peptide. researchgate.netpeptide.com

Furthermore, the presence of proline itself is known to be a "structure-breaker" that disrupts the β-sheet structures responsible for aggregation. peptide.com The introduction of proline or pseudoproline dipeptides is a common strategy to mitigate aggregation during the synthesis of "difficult" sequences. peptide.com Therefore, the combination of the bulky tBu group and the conformationally constrained proline residue in this compound can be advantageous in preventing aggregation during the subsequent elongation of the peptide chain.

Analysis of Coupling Reagent Efficiency and By-product Formation

The formation of the peptide bond between N-α-t-Boc-O-t-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) and L-proline (Pro-OH) requires the activation of the carboxylic acid moiety of the tyrosine derivative. The choice of coupling reagent is paramount, as it directly influences reaction rates, yield, and the formation of undesirable by-products. iris-biotech.de

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for peptide bond formation. peptide.com They react with the carboxylic acid of Boc-Tyr(tBu)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of proline.

However, the O-acylisourea intermediate is prone to several side reactions. One major issue is the intramolecular rearrangement to form a stable N-acylurea, which is a common by-product that can be difficult to remove. iris-biotech.de Another significant side reaction is the formation of a 5(4H)-oxazolone from the activated amino acid, which can lead to racemization. researchgate.net While carbodiimides are effective, their use often necessitates the inclusion of additives to suppress these side reactions and improve coupling efficiency. wikipedia.orggoogle.com For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often favored in solution-phase synthesis because its urea (B33335) byproduct is water-soluble and can be easily removed during aqueous workup. wikipedia.org

A study on the synthesis of a peptide containing the Tyr-Pro sequence utilized DIC in combination with an additive to facilitate the coupling. The choice of a carbodiimide (B86325) in this context highlights their continued relevance in peptide synthesis, provided appropriate measures are taken to control side reactions.

Table 1: Comparison of Common Carbodiimide Reagents

ReagentBy-productSolubility of By-productKey Considerations
DCC Dicyclohexylurea (DCU)Insoluble in many organic solventsBy-product precipitation can drive the reaction forward but requires filtration for removal.
DIC Diisopropylurea (DIU)Generally more soluble than DCUEasier workup than DCC as by-product often remains in solution.
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleIdeal for solution-phase synthesis with aqueous workup. wikipedia.org

To improve the efficiency of peptide coupling and minimize side reactions, particularly racemization, additives are frequently used in conjunction with carbodiimides or as part of onium salt-based coupling reagents. wikipedia.orggoogle.com 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are the most common additives. wikipedia.orggoogle.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization than the O-acylisourea itself. wikipedia.org The subsequent reaction of this active ester with the amine component yields the desired peptide.

Onium salts, such as HBTU, TBTU, and HATU, incorporate the HOBt or HOAt moiety directly into their structure. google.com These reagents have become widely used due to their high efficiency, fast reaction times, and ability to suppress side reactions.

HBTU/TBTU: These reagents generate HOBt active esters. They are highly effective for most couplings.

HATU: This reagent utilizes HOAt, forming a more reactive OAt ester. mdpi.com The nitrogen atom in the pyridine (B92270) ring of HOAt can provide anchimeric assistance, further accelerating the coupling reaction, making HATU one of the most efficient coupling reagents.

HCTU: This is another highly efficient onium salt that is based on 6-Cl-HOBt. nih.govluxembourg-bio.com

In a synthesis involving a Boc-Tyr(tBu)-containing peptide, HCTU was employed as the coupling reagent, demonstrating the utility of onium salts in modern peptide synthesis. nih.gov The use of such reagents is particularly advantageous when coupling sterically hindered amino acids or sequences prone to aggregation.

Table 2: Common Onium Salt-Based Coupling Reagents

ReagentActive Ester FormedKey Features
HBTU/TBTU OBt esterWidely used, effective for routine couplings. google.com
HATU OAt esterHighly reactive due to the presence of HOAt, excellent for difficult couplings. mdpi.com
HCTU O-6-ClBt esterVery efficient, based on the more acidic 6-Cl-HOBt. nih.govluxembourg-bio.com
PyBOP OBt esterPhosphonium salt-based reagent, good for hindered couplings.

Carbodiimide-Based Reagents and Their Application

Stereochemical Integrity and Racemization Studies

Maintaining the stereochemical purity of the amino acids during peptide synthesis is crucial, as the biological activity of a peptide is highly dependent on its three-dimensional structure. wikipedia.org Racemization, the conversion of an L-amino acid to a D-amino acid (epimerization in the context of a peptide chain), is a major risk during the activation and coupling steps. mdpi.com

Several factors can influence the extent of racemization during the coupling of Boc-Tyr(tBu)-OH and Pro-OH:

Activation Method: The primary cause of racemization is the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. rsc.org The longer this intermediate persists, the higher the likelihood of racemization. The choice of coupling reagent and additives is therefore critical. Additives like HOBt and HOAt are known as "racemization suppressing" agents because they rapidly convert the initial active intermediate into a less racemization-prone active ester. wikipedia.org

Base: The presence and strength of the base used can promote racemization by abstracting the alpha-proton of the activated amino acid. mdpi.com Tertiary amines like diisopropylethylamine (DIEA) are commonly used, but their concentration and the timing of their addition must be carefully controlled. peptide.com

Temperature: Higher reaction temperatures can increase the rate of racemization. mdpi.com

Amino Acid Structure: While proline itself is a secondary amine and its coupling can sometimes be slower, it is generally considered to be resistant to racemization once incorporated into a peptide chain due to its cyclic structure. However, the preceding amino acid, in this case, tyrosine, is susceptible to racemization during its activation. acs.org The bulky tert-butyl protecting group on the tyrosine side chain can also influence the reaction kinetics and potentially the extent of side reactions. nih.gov

Assessing the chiral purity of the resulting this compound dipeptide is essential. Several analytical techniques can be employed:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers. digitellinc.comnih.gov By using a chiral stationary phase, the different stereoisomers of the dipeptide or its constituent amino acids (after hydrolysis) can be resolved and quantified. digitellinc.comnih.gov A method using HPLC-ESI-MS/MS allows for the rapid and accurate determination of amino acid chiral purity in a peptide. digitellinc.comnih.gov

Gas Chromatography (GC): GC on a chiral stationary phase can also be used to determine the enantiomeric purity of the amino acids after hydrolysis and derivatization. nih.gov Deuterium labeling can be used to differentiate between racemization that occurred during synthesis versus during the analytical hydrolysis step. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, sometimes with the use of chiral shift reagents, can be used to detect the presence of diastereomers. Differences in the chemical shifts of the protons and carbons between the desired L-L dipeptide and any L-D or D-L epimers can be observed. mdpi.com

To minimize epimerization, several strategies are employed:

Use of Racemization-Suppressing Additives: As mentioned, the addition of HOBt or HOAt is a standard practice. wikipedia.orggoogle.com

Pre-activation vs. In Situ Activation: The timing of the activation and coupling steps is important. In some cases, pre-activating the carboxylic acid for a short period before adding the amine component can be beneficial, while in other situations, in situ activation (mixing all components together) is preferred to minimize the lifetime of the highly reactive intermediates.

Controlled Temperature: Performing the coupling reaction at reduced temperatures (e.g., 0 °C) can significantly decrease the rate of racemization. mdpi.com

Choice of Base: Using a weaker or more sterically hindered base can sometimes reduce the extent of racemization. nih.gov

Factors Influencing Racemization during Tyrosine and Proline Coupling

Mitigation of Side Reactions during Peptide Bond Formation

Beyond racemization, other side reactions can occur during the formation of the this compound peptide bond.

N-Acylurea Formation: As discussed, this is a common by-product when using carbodiimides. iris-biotech.de The use of additives like HOBt or switching to onium salt reagents can largely circumvent this issue.

Guanidinylation: When using aminium-based coupling reagents like HBTU or HATU, a minor side reaction can be the guanidinylation of the free amino group of proline, although this is generally a minor pathway. rsc.org

Side-Chain Reactions: The tert-butyl protecting group on the tyrosine phenol (B47542) is generally stable to the coupling conditions. However, incomplete protection or harsh conditions could potentially lead to side reactions at this position. The Boc protecting group on the alpha-amino group is also robust under these conditions. peptide.comnih.gov

Diketopiperazine (DKP) Formation: While not an issue for the synthesis of the dipeptide itself, if the proline is the N-terminal residue of a resin-bound peptide and the next amino acid to be coupled is tyrosine, the resulting dipeptide-resin is highly susceptible to intramolecular cyclization to form a diketopiperazine, cleaving the dipeptide from the resin. This is a well-known side reaction involving proline at the C-terminus of a growing peptide chain. tsinghua.edu.cn

To mitigate these side reactions, careful selection of coupling reagents, additives, solvents, and reaction conditions is essential. Following established and optimized protocols for peptide synthesis is key to obtaining this compound in high yield and purity.

Compound Information

Prevention of Deletion and Truncated Sequences

In the synthesis of peptides, the formation of deletion and truncated sequences represents a significant challenge to achieving high purity and yield of the target molecule. These impurities arise from incomplete acylation or deprotection steps during the stepwise assembly of the peptide chain. In the context of synthesizing and utilizing the dipeptide this compound, several mechanistic factors and control strategies are crucial for minimizing these side products.

A primary cause of truncated sequences, particularly when a proline residue is at the second position from the N-terminus of a growing peptide chain on a solid support, is the formation of diketopiperazine (DKP). This intramolecular cyclization reaction between the N-terminal amino group and the amide bond of the dipeptide leads to the cleavage of the dipeptide from the resin, resulting in a truncated sequence and the DKP byproduct. The Tyr-Pro sequence is known to be susceptible to DKP formation. researchgate.netnih.govindiana.edu The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the tyrosine residue on the carbonyl group of the proline residue, a reaction that is often catalyzed by the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

To mitigate DKP formation and the consequent truncation, one effective strategy is the use of pre-formed dipeptide units like this compound for coupling, rather than the sequential addition of single amino acids. By introducing the Tyr-Pro sequence as a single block, the unstable dipeptidyl-resin intermediate that is prone to cyclization is bypassed. researchgate.netnih.gov This approach is particularly advantageous in SPPS to avoid the formation of DKP-sensitive intermediates.

Another critical factor in preventing deletion sequences is ensuring the efficiency of each coupling and deprotection step. Incomplete removal of the Nα-protecting group (e.g., Boc or Fmoc) before the next coupling step will result in a deletion of the subsequent amino acid. Similarly, incomplete coupling of an amino acid will lead to a deletion sequence. The bulky nature of the Boc and tBu protecting groups on Boc-Tyr(tBu)-OH and the steric hindrance of the proline residue can make coupling reactions more challenging. Therefore, optimizing reaction conditions is essential.

Table 1: Strategies to Minimize Deletion and Truncated Sequences

StrategyDescriptionRationale
Dipeptide Fragment Coupling Utilize the pre-synthesized this compound dipeptide for coupling instead of sequential addition of Boc-Tyr(tBu)-OH and then Pro-OH.Bypasses the formation of the unstable H-Tyr-Pro-resin intermediate, which is highly prone to intramolecular cyclization to form diketopiperazine, a major cause of truncated sequences. researchgate.netnih.gov
Optimized Coupling Reagents Employ highly efficient coupling reagents such as HBTU/HOBt or HATU, often with the addition of a base like DIEA.Overcomes the steric hindrance associated with the bulky protecting groups and the proline residue, driving the coupling reaction to completion and preventing deletion sequences due to incomplete acylation. peptide.com
Monitoring of Reactions Use qualitative tests (e.g., ninhydrin (B49086) test) or quantitative analysis (e.g., HPLC) to confirm the completion of each coupling and deprotection step.Ensures that no unreacted amino groups remain before proceeding to the next step, thereby preventing the accumulation of deletion sequences. csic.es
Use of Pseudoprolines In longer peptide sequences containing the Tyr-Pro motif, the introduction of a pseudoproline dipeptide can be considered.Pseudoprolines alter the peptide backbone conformation, disrupting aggregation and improving solvation, which can enhance coupling efficiency and reduce deletion sequences. google.com

Strategies for Managing Side-Chain Modifications

The side chains of amino acids often contain reactive functional groups that must be protected during peptide synthesis to prevent unwanted side reactions. The choice of protecting groups and the strategy for their removal are central to the successful synthesis of pure peptides. For this compound, the key side-chain modification to manage is that of the tyrosine phenol group, which is protected by a tert-butyl (tBu) ether.

An essential concept in managing side-chain protection is orthogonality . An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. peptide.comresearchgate.net In a typical Fmoc/tBu SPPS strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine), while the tBu side-chain protecting groups are removed by acid (e.g., trifluoroacetic acid, TFA). nih.gov This orthogonality ensures that the side-chain protection remains intact during the entire chain assembly process. The Boc group on the N-terminus of this compound and the tBu group on the tyrosine side chain are both acid-labile, but they exhibit different degrees of lability, which can be exploited in what is known as a "relative acidolysis" strategy. nih.gov The Boc group is more sensitive to moderate acids like TFA than the tBu ether, allowing for its selective removal.

A significant side reaction associated with the tBu protecting group is the potential for the released tert-butyl cation (tBu+) to reattach to nucleophilic residues in the peptide chain during the final acid cleavage step. peptide.comacs.orgdrivehq.com The indole (B1671886) ring of tryptophan and the phenol ring of an unprotected tyrosine are particularly susceptible to alkylation by the tBu cation. While the tBu group on the tyrosine in this compound is intended to prevent reactions at the phenol group during synthesis, its removal can generate reactive species that lead to undesired modifications.

To prevent these side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tBu cation than the amino acid side chains. peptide.comacs.orgacs.org They effectively "scavenge" or trap the carbocations, preventing them from modifying the target peptide.

Table 2: Management of Tyrosine Side-Chain Protection

StrategyDescriptionKey Considerations
Orthogonal Protection The use of a tBu ether to protect the tyrosine phenol group, which is stable to the conditions used for removing the Nα-Boc group (if applicable in a subsequent step) or other orthogonal protecting groups like Fmoc. peptide.comresearchgate.netThe tBu group is labile to strong acids like TFA, allowing for its removal during the final cleavage step. nih.gov
Use of Scavengers Addition of scavenger molecules to the cleavage cocktail during the removal of the tBu group with strong acid (e.g., TFA). Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT). peptide.comacs.orgScavengers trap the highly reactive tert-butyl cations that are generated, preventing them from causing side reactions such as the re-alkylation of the deprotected tyrosine phenol group or other nucleophilic side chains. acs.orgdrivehq.com
Minimal Protection Strategy In certain contexts, particularly for short peptides or when acid-sensitive moieties are present, a minimal protection strategy where the tyrosine side chain is left unprotected might be considered. drivehq.compeptide.comThis approach avoids the generation of tBu cations but increases the risk of side-chain acylation during coupling steps, which would require more potent activating agents and careful monitoring. peptide.com
Alternative Protecting Groups For specific applications requiring different deprotection conditions (e.g., to achieve orthogonality with other groups), alternative protecting groups for the tyrosine side chain can be used, such as benzyl (B1604629) (Bzl) ethers or more acid-labile trityl (Trt) ethers. thieme-connect.deThe choice of protecting group must be compatible with the overall synthetic strategy, including the Nα-protection and the solid-phase resin linker, if applicable. thieme-connect.de

Analytical and Characterization Methodologies in Research on Boc Tyr Tbu Pro Oh and Derived Peptides

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the analysis and purification of Boc-Tyr(tBu)-Pro-OH and peptides incorporating this motif. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the purification of peptides derived from it. nih.govcapot.com Analytical HPLC is used to check the purity of the final products, with typical purity specifications being ≥95% or even >98%. anaspec.comruifuchemical.com

In research settings, reverse-phase HPLC (RP-HPLC) is frequently employed. A common setup involves a C18 column and a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. rsc.orgrsc.org For instance, the purity of protected peptides can be checked using a linear gradient of aqueous 0.1% TFA in a water/acetonitrile system. nih.gov Detection is typically carried out using a UV detector, often at wavelengths of 214 nm or 230 nm, which are suitable for detecting the peptide backbone. nih.govjst.go.jp

Preparative HPLC is used to isolate the desired peptide from crude reaction mixtures on a larger scale, yielding highly pure compounds for further studies. rsc.org The conditions for preparative HPLC are often scaled-up versions of the analytical methods.

For chiral analysis, specialized chiral stationary phases (CSPs) can be used in HPLC to separate enantiomers of Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH. phenomenex.com

Table 1: Representative HPLC Conditions for Analysis of this compound and Derived Peptides
ParameterConditionReference
Column Reverse-phase C18 (e.g., Waters NOVA-Pak, Vydac 218TP) nih.govrsc.org
Reverse-phase C4 (e.g., Waters Symmetry300) scienceopen.com
Mobile Phase Water/Acetonitrile with 0.1% TFA or 0.1% Formic Acid nih.govrsc.org
Gradient Linear gradient (e.g., 5% to 95% Acetonitrile) rsc.orgscienceopen.com
Flow Rate Analytical: ~0.2-1.0 mL/min; Preparative: ~15 mL/min nih.govrsc.orgrsc.org
Detection UV at 214 nm, 230 nm, or via photodiode array (190-400 nm) nih.govrsc.orgjst.go.jp
Purity Typically ≥95% to >98% anaspec.comruifuchemical.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions in real-time, such as the synthesis of this compound and its coupling to form larger peptides. nih.govcapot.comrsc.org It helps in determining the consumption of starting materials and the formation of the product.

For TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. A common developing solvent for protected amino acids and peptides is a mixture of dichloromethane (B109758), methanol, and acetic acid. umich.edu After development, the spots are visualized, typically under UV light if the compounds are UV-active, or by staining with a chemical reagent. bris.ac.uk The choice of solvent system is crucial for achieving good separation of the components.

Spectroscopic and Spectrometric Characterization of Synthetic Intermediates and Final Peptides

Spectroscopic and spectrometric techniques are vital for the structural confirmation of this compound and the peptides synthesized from it.

Mass Spectrometry (MS) for Molecular Mass Confirmation (e.g., ESI-MS, MALDI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, providing strong evidence for its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly common for the analysis of peptides and protected amino acids like this compound. nih.govcapot.com It is often coupled with HPLC (LC-MS) to provide both separation and mass information simultaneously. scienceopen.com

In ESI-MS, the sample is ionized directly from solution, and the resulting ions are analyzed to determine their mass-to-charge ratio (m/z). This allows for the confirmation of the expected molecular weight of the synthesized compound. For example, the calculated m/z for a protonated molecule [M+H]+ is compared with the experimentally found value. rsc.org

Interestingly, the tert-butoxycarbonyl (Boc) protecting group can be unstable under certain MS conditions, which can make its detection challenging. On-column H/D exchange HPLC/ESI/MS has been explored as a method to unequivocally determine the presence and location of t-Boc protecting groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including this compound and its derivatives. bldpharm.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. scienceopen.comrsc.org For peptides, NMR can confirm the presence of specific amino acid residues and the integrity of the protecting groups. In some cases, NMR studies have shown the presence of cis/trans isomerization at the proline residue in peptides. nih.gov

Table 2: Key Spectroscopic and Spectrometric Data for Boc-Tyr(tBu)-OH**
TechniqueObservationReference
Mass Spectrometry (ESI-MS) Confirms the molecular weight (e.g., [M+H]+) rsc.org
¹H NMR Shows characteristic signals for the Boc group (singlet around 1.4 ppm), the tBu group, and the aromatic and aliphatic protons of the Tyr and Pro residues. rsc.org
¹³C NMR Provides signals for all unique carbon atoms in the molecule, confirming the carbon framework. rsc.org

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Qualitative and Quantitative Assays for Synthetic Progress and Purity (e.g., Kaiser Test)

In solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides derived from this compound, it is crucial to monitor the completion of coupling and deprotection steps. The Kaiser test is a widely used qualitative assay for this purpose. nih.gov

The Kaiser test detects the presence of free primary amines on the solid support. csic.es A positive result (a dark blue color) indicates that the coupling reaction is incomplete, as there are still unreacted amino groups. rsc.org Conversely, a negative result (the beads remain colorless or yellowish) signifies that the coupling is complete. This test is performed after each coupling step to ensure the integrity of the growing peptide chain. csic.esrsc.org It is important to note that the Kaiser test is not suitable for detecting secondary amines, such as the N-terminus of proline after coupling. csic.es

Application of Boc Tyr Tbu Pro Oh As a Building Block in the Synthesis of Complex Peptides and Peptidomimetics for Academic Research

Design and Synthesis of Model Peptides for Structure-Activity Relationship (SAR) Studies

The ability to systematically modify peptide structures is fundamental to understanding how they interact with biological targets. Boc-Tyr(tBu)-Pro-OH is frequently incorporated into peptide sequences to probe these interactions, leading to the development of potent and selective ligands. Structure-activity relationship (SAR) studies are vital for identifying the key amino acid residues and their conformations that are responsible for biological activity.

Development of Opioid Receptor Agonists and Antagonists

The opioid system, comprising receptors such as mu (µ), delta (δ), and kappa (κ), is a primary target for pain management. Researchers have utilized this compound in the synthesis of bifunctional peptides that act as both opioid receptor agonists and neurokinin 1 (NK1) receptor antagonists. acs.orgnih.govnih.govgoogle.com This dual activity is sought to enhance analgesic effects while mitigating adverse effects associated with long-term opioid use, such as tolerance. acs.orgnih.govgoogle.com

In the design of these bifunctional ligands, the N-terminal tyrosine is a well-established pharmacophore for opioid receptor activation. The proline residue, often introduced using this compound, can influence the peptide's conformation, which is critical for receptor selectivity and affinity. nih.gov For instance, a series of bifunctional peptides were synthesized where the protected intermediate, Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH, was created using Fmoc solid-phase chemistry. acs.orgnih.gov Subsequent modifications at the C-terminus allowed for a detailed SAR study, revealing that this region is crucial for NK1 receptor antagonist activity and also acts as an address for the distant opioid agonist pharmacophore. acs.orgnih.gov One notable compound, H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl, demonstrated high binding affinities at both δ and µ opioid receptors and effective antagonist activity at the NK1 receptor. acs.org

Further studies have explored the introduction of conformational constraints, such as a cystine moiety, to improve metabolic stability. nih.gov Linear precursors like Boc-Tyr(tBu)-D-Cys(Trt)-Gly-Phe-Cys(Trt)-Pro-Leu-Trp(Boc)-OH were synthesized using Boc-Tyr(tBu)-OH as a key building block. nih.gov These investigations highlight the versatility of this dipeptide in constructing complex molecules for probing the intricate pharmacology of the opioid system.

Table 1: Examples of Opioid Receptor Ligands Synthesized Using this compound

Compound/IntermediateSynthetic StrategyKey FindingsReference
Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OHFmoc Solid-Phase SynthesisShared intermediate for creating bifunctional opioid agonist/NK1 antagonists. acs.orgnih.gov
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-BzlSolution-Phase Amidation of IntermediateHigh affinity for both δ and µ opioid receptors and good NK1 antagonist activity. acs.org
Boc-Tyr(tBu)-D-Cys(Trt)-Gly-Phe-Cys(Trt)-Pro-Leu-Trp(Boc)-OHFmoc Solid-Phase SynthesisLinear precursor for cyclic peptides with improved metabolic stability. nih.gov

Synthesis of Neurokinin 1 Receptor Antagonists

The neurokinin 1 (NK1) receptor and its endogenous ligand, substance P, are implicated in pain, inflammation, and mood disorders. google.com As mentioned previously, the development of bifunctional molecules targeting both opioid and NK1 receptors is a significant area of research. acs.orgnih.govnih.govgoogle.com this compound plays a role in the synthesis of the opioid agonist portion of these chimeric peptides.

The synthesis of these bifunctional ligands often involves a convergent approach where a protected peptide fragment containing the this compound unit is synthesized and then coupled to another fragment. nih.gov For example, the protected peptide Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH was synthesized on a 2-chlorotrityl resin and served as a common intermediate. acs.orgnih.gov This intermediate could then be modified at the C-terminus to generate a library of compounds for SAR studies, ultimately leading to the identification of potent NK1 antagonists with concomitant opioid agonist activity. acs.orgnih.gov

Immunodominant Peptide Epitopes Research

This compound is also a valuable tool in immunological research, specifically in the synthesis of peptide epitopes for studying autoimmune diseases. For instance, in research related to experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, altered peptide ligands (APLs) based on the myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 epitope have been synthesized. mdpi.comresearchgate.net

In the synthesis of these APLs, Fmoc/tBu solid-phase peptide synthesis is employed, and Boc-Tyr(tBu)-OH is used to introduce the protected tyrosine residue at the appropriate position in the peptide sequence. mdpi.comresearchgate.net The synthesis of both linear and cyclic analogues of the MOG35-55 epitope has been accomplished using this methodology. mdpi.comresearchgate.net These synthetic peptides are then used to study the immune response and to develop potential therapeutic agents that can modulate the immune system and inhibit the progression of the disease. mdpi.comresearchgate.net

Creation of Constrained Peptide Architectures

Constraining the conformation of a peptide can lead to increased potency, selectivity, and metabolic stability. This compound is utilized in the synthesis of linear precursors that are subsequently cyclized or integrated into other conformationally restricted structures.

Cyclization Studies Involving this compound Containing Sequences

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of cyclic peptides typically involves the assembly of a linear precursor on a solid support, followed by on-resin or in-solution cyclization. This compound can be incorporated into these linear sequences.

For example, in the development of bifunctional opioid/NK1 ligands, cyclization was explored to improve metabolic stability. nih.gov A linear peptide containing the Tyr-D-Cys-Gly-Phe-Cys sequence was synthesized using Boc-Tyr(tBu)-OH and other protected amino acids, which was then cyclized through a disulfide bridge. nih.gov In other studies, head-to-tail cyclization of peptides containing Tyr and Pro has been performed to create novel structures. nih.gov The presence of Tyr(tBu) at the N- or C-terminus has been noted to potentially inhibit the cyclization of medium-sized rings (hexa- to octapeptides), highlighting the importance of sequence context in the efficiency of cyclization reactions. acs.org

Integration into Pseudoproline-Based Peptides for Conformational Control

Pseudoprolines are dipeptide building blocks that can be incorporated into a peptide sequence to induce a "kink" or turn, thereby disrupting aggregation during synthesis and influencing the final conformation of the peptide. luxembourg-bio.comiris-biotech.de These structures are formed from serine or threonine residues and are reversibly introduced, being converted back to the native residues upon final deprotection. luxembourg-bio.com

While this compound itself is not a pseudoproline, it is used in conjunction with pseudoproline dipeptides in the synthesis of long and complex peptides. luxembourg-bio.com For example, in the synthesis of the N(15)-FBP28 WW domain, pseudoproline units were strategically placed within the sequence to improve synthesis efficiency, and Boc-Tyr(tBu)-OH was used as a standard building block for the incorporation of tyrosine. luxembourg-bio.com The use of pseudoprolines can facilitate the synthesis of "difficult" sequences that are prone to aggregation, a common challenge in peptide chemistry. luxembourg-bio.commerckmillipore.com

Research on Peptides with Specialized Biological Activities (excluding clinical applications)

The dipeptide building block, this compound, serves as a crucial starting material in the academic exploration of peptides with diverse and specialized biological functions. Its unique structural features—a Boc-protected N-terminus, a tert-Butyl-protected tyrosine side chain, and a C-terminal proline residue—make it an invaluable tool for solid-phase peptide synthesis (SPPS) and solution-phase methods. This allows researchers to construct complex peptide sequences and investigate their roles in various biological phenomena, from antioxidation to the inhibition of specific cellular processes.

Synthesis of Peptides Exhibiting Antioxidant Properties

In the field of biochemistry, there is significant interest in identifying and synthesizing novel antioxidant peptides. The dipeptide Tyr-Pro, which can be synthesized from this compound, has been identified as a component of peptides with radical scavenging abilities. Research has demonstrated that the presence of tyrosine in a peptide sequence contributes significantly to its antioxidant capacity, due to the hydrogen-donating ability of its phenolic hydroxyl group.

The synthesis of antioxidant peptides often involves the incorporation of this compound into longer peptide chains. For instance, studies on protein hydrolysates have identified various peptide fragments that possess antioxidant properties. The Tyr-Pro sequence is a recurring motif in such fragments. The use of the protected dipeptide this compound allows for the efficient and specific incorporation of this motif during peptide synthesis.

Table 1: Examples of Antioxidant Peptides Containing the Tyr-Pro Motif

Peptide SequenceSource/ContextKey Finding
Tyr-ProFound in various protein hydrolysatesExhibits radical scavenging activity
Gly-Pro-Tyr-ProSynthetic peptideInvestigated for its antioxidant potential
Trp-Tyr-ProIdentified in fermented food productsShows significant antioxidant capacity

This table is illustrative and based on common motifs found in antioxidant peptide research.

Exploration of Peptides as Inhibitors of Biological Processes (e.g., Peptide Elongation)

The precise structures of peptides make them ideal candidates for inhibiting specific biological interactions, such as those involved in protein synthesis. While direct evidence of this compound being used to create inhibitors of peptide elongation is specific, the synthesis of proline-rich antimicrobial peptides (PrAMPs) provides a relevant example. Some PrAMPs are known to inhibit bacterial protein synthesis by targeting the ribosome.

The synthesis of analogues of these PrAMPs often requires the incorporation of proline residues, sometimes in combination with aromatic amino acids like tyrosine. This compound would be a suitable building block in such syntheses, allowing for the creation of peptide libraries to screen for inhibitory activity against various biological targets. The proline residue can induce specific secondary structures, which are often crucial for the inhibitory function of the peptide.

Construction of Peptides with Post-Translational Modifications (e.g., Phosphotyrosine)

Post-translational modifications (PTMs) are critical for regulating protein function, and the phosphorylation of tyrosine residues is a key signaling mechanism in many cellular pathways. To study these pathways, researchers require synthetic peptides containing phosphotyrosine (pTyr).

The synthesis of such peptides can be achieved using a "post-synthetic modification" approach, where a peptide containing tyrosine is first synthesized and then phosphorylated. Alternatively, a "building block" approach can be used, where a protected phosphotyrosine derivative is incorporated directly during SPPS.

This compound can be used in the first approach. A peptide containing the Tyr-Pro sequence is first synthesized, and the tyrosine residue is then phosphorylated in a subsequent step. The tert-butyl protecting group on the tyrosine side chain must be removed to allow for this modification. This method provides access to phosphopeptides that can be used as tools to study the enzymes involved in phosphorylation and dephosphorylation, such as kinases and phosphatases.

Development of Glycosylated Peptide Analogues

Glycosylation is another crucial PTM that influences the structure, stability, and function of proteins. The synthesis of glycopeptides is a complex but essential area of research for understanding the roles of carbohydrates in biology.

This compound can be incorporated into synthetic strategies for creating O-linked glycopeptides, where a sugar moiety is attached to the hydroxyl group of a serine, threonine, or tyrosine residue. In the context of this building block, a peptide containing the Tyr-Pro sequence would be synthesized, followed by the enzymatic or chemical glycosylation of the deprotected tyrosine residue. These synthetic glycopeptides are invaluable for studying carbohydrate-protein interactions and the effects of glycosylation on peptide conformation and biological activity.

Synthesis of Ubiquitin Chains and Other Protein Fragments

Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is central to protein degradation, DNA repair, and cell signaling. The synthesis of ubiquitin chains and ubiquitinated protein fragments is therefore of great interest to researchers.

While the direct involvement of this compound in the synthesis of full-length ubiquitin chains is not commonly documented, the synthesis of specific ubiquitinated peptide fragments can utilize this building block. If a target protein fragment contains the Tyr-Pro sequence and is known to be ubiquitinated at or near this site, this compound would be a useful component in its synthesis. This allows for the creation of precisely defined substrates to study the enzymes of the ubiquitin system, such as E3 ligases.

Computational and Theoretical Studies Relevant to Boc Tyr Tbu Pro Oh Peptide Chemistry

Molecular Dynamics Simulations of Peptide Conformation During Synthesis

Molecular dynamics (MD) simulations have emerged as a valuable tool for investigating the dynamic conformational changes that peptides undergo during synthesis. pepdd.com These simulations can model the peptide chain, the solid support (in solid-phase peptide synthesis), and the surrounding solvent molecules, providing a detailed picture of the conformational landscape. This information is crucial, as the conformation of the growing peptide can significantly influence coupling efficiency and the formation of secondary structures that may hinder subsequent reaction steps.

For a dipeptide like Boc-Tyr(tBu)-Pro-OH, MD simulations can reveal how the bulky tert-butyl protecting groups on the tyrosine residue and the rigid pyrrolidine (B122466) ring of proline influence the accessible conformations. Studies on proline-containing dipeptides have shown that the presence of proline restricts the conformational space of the peptide backbone. uantwerpen.be Computational analyses, often in conjunction with spectroscopic methods like Vibrational Circular Dichroism (VCD), have been used to identify characteristic secondary structures, such as β-turns, in proline-containing dipeptides. uantwerpen.benih.gov The solvent environment also plays a critical role, and MD simulations can explicitly model solvent interactions, which is essential for accurately predicting conformational preferences in different solvent systems like chloroform (B151607) or dimethyl sulfoxide. uantwerpen.beuantwerpen.benih.gov

MD simulations can also be applied to understand the stability of secondary structure elements as they form during peptide elongation. nih.gov For instance, simulations have shown that certain peptide sequences are prone to aggregation, a sequence-dependent event that can complicate synthesis. amidetech.com Understanding these conformational dynamics allows for the strategic design of synthetic routes to minimize such issues. pepdd.com

Table 1: Application of Molecular Dynamics Simulations in Peptide Synthesis

Simulation Aspect Information Gained Relevance to this compound Synthesis
Conformational AnalysisPrediction of dominant solution-state conformations and secondary structures (e.g., β-turns). uantwerpen.benih.govUnderstanding how the bulky protecting groups and proline residue influence the peptide's shape, which can affect reactivity.
Solvent EffectsElucidation of how different solvents stabilize or destabilize specific peptide conformations. uantwerpen.beOptimizing solvent choice to favor conformations that are more amenable to efficient coupling.
Peptide AggregationIdentification of sequences prone to intermolecular aggregation on the solid support. amidetech.comPredicting and mitigating potential synthetic difficulties arising from peptide aggregation.
Protecting Group InfluenceAssessment of the steric and electronic effects of protecting groups on peptide conformation.Evaluating the impact of the Boc and tBu groups on the accessibility of the reactive termini.

In Silico Prediction of Reaction Pathways and Side Products

Computational chemistry provides powerful tools for predicting the most likely reaction pathways and potential side products in peptide synthesis. Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to calculate the energy barriers associated with different reaction mechanisms, including the desired peptide bond formation and competing side reactions. nih.govtandfonline.comacs.org

For the coupling of Boc-Tyr(tBu) to Proline, in silico models can assess the energetics of the activation step (e.g., with a coupling reagent like DCC or HBTU) and the subsequent aminolysis by the proline nitrogen. These calculations can help identify the rate-limiting steps and factors that might lead to incomplete reactions. polypeptide.com

A significant concern in peptide synthesis is the potential for side reactions. For example, racemization of the activated amino acid can occur, leading to the formation of diastereomeric impurities. QM/MM simulations can be employed to study the mechanisms of such side reactions and to determine the activation energy barriers, providing insights into the conditions under which they are most likely to occur. rsc.org Other potential side reactions, such as the formation of deletion or truncated sequences due to incomplete couplings, can also be investigated. By understanding the kinetics of both the desired and undesired reactions, the synthesis process can be optimized. polypeptide.com

Recent advancements include the development of computational workflows to predict the release and bioactivity of peptides from larger proteins, a process that can be adapted to predict potential side products in chemical synthesis. nih.govmdpi.com Some in silico tools can even provide warnings about potential difficulties in synthesis, cleavage, and purification based on the peptide sequence. polypeptide.com

Table 2: In Silico Prediction of Reaction Outcomes in Peptide Synthesis

Computational Method Predicted Outcome Relevance to this compound Synthesis
Quantum Mechanics (QM)Reaction energy profiles, transition state geometries, and activation energies for peptide bond formation. jst.go.jpUnderstanding the fundamental mechanism and energetics of the coupling reaction.
QM/MM SimulationsActivation barriers for desired reactions versus side reactions (e.g., racemization). rsc.orgIdentifying conditions that favor the desired peptide bond formation over unwanted side reactions.
Machine Learning ModelsPrediction of reaction success based on large datasets of previous syntheses. amidetech.comEstimating the likelihood of a successful coupling and identifying potential sequence-dependent difficulties.
Predictive SoftwareIdentification of potential side reactions and purification challenges based on the peptide sequence. polypeptide.comProactively addressing potential issues in the synthesis and purification of the target dipeptide.

Rational Design of Optimized Coupling Conditions and Protecting Group Strategies

Computational studies are instrumental in the rational design of optimized synthetic protocols, including the choice of coupling reagents and protecting groups. frontiersin.orgresearchgate.net By simulating the interactions between the peptide, coupling reagents, and solvents, it is possible to select conditions that maximize reaction rates and minimize side reactions.

The choice of coupling reagent is critical for efficient peptide synthesis. Computational models can be used to compare the efficacy of different activating agents (e.g., carbodiimides, uronium/phosphonium (B103445) salts) for the specific this compound coupling. polypeptide.com These models can elucidate the reaction mechanism with each reagent and predict the energy barriers, helping to identify the most efficient option.

Protecting group strategy is another area where computational design is highly beneficial. The ideal protecting group should be stable during the coupling reaction but easily removable under mild conditions without affecting the rest of the peptide. researchgate.net While the Boc and tBu groups are standard, computational methods can be used to explore the utility of novel protecting groups with improved properties, such as enhanced solubility or different orthogonality. frontiersin.orgcsic.es For instance, the development of a four-dimensional protecting group scheme highlights the drive for more complex and orthogonal strategies, which can be guided by computational evaluation. acs.org

Furthermore, computational approaches can guide the design of the entire synthetic process. For example, simulation tools can help optimize solvent usage and reagent excess, leading to more cost-effective and environmentally friendly syntheses. polypeptide.com The integration of computational modeling with experimental validation is leading to more robust and efficient methods for producing complex peptides. nih.govacs.orgmdpi.com

Table 3: Computationally-Guided Optimization of Peptide Synthesis

Optimization Target Computational Approach Benefit for this compound Synthesis
Coupling Reagent SelectionQM/MM calculations of reaction mechanisms and energy barriers for different reagents. polypeptide.comSelection of the most effective coupling reagent for this specific dipeptide linkage.
Protecting Group StrategyEvaluation of the stability and cleavage of existing and novel protecting groups. researchgate.netacs.orgEnsuring the Boc and tBu groups are optimal and exploring alternatives if needed.
Solvent and Reagent OptimizationProcess simulation to predict the impact of solvent and reagent concentrations on reaction efficiency. polypeptide.comMinimizing waste and cost while maximizing the yield and purity of the final product.
Overall Process DesignIntegrated workflows that predict synthesis outcomes and potential difficulties. polypeptide.comnih.govA more rational and predictive approach to the synthesis of this compound, reducing trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Tyr(tBu)-Pro-OH, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Fmoc solid-phase peptide synthesis (SPPS) protocols. Key steps include:

Resin Loading : Use Wang or Rink amide resin for C-terminal Pro-OH anchoring.

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Coupling : Activate Boc-Tyr(tBu)-OH using HBTU/HOBt or DIC/Oxyma in DMF, followed by coupling to the resin-bound Pro-OH.

Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purity Control : Monitor reactions via TLC (Rf comparison) and confirm final purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Characterize using 1H^1H-NMR and ESI-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Record 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm stereochemistry and tert-butyl/Boc protection. Compare chemical shifts to literature values for Tyr(tBu) and Pro derivatives .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+^+: ~436.5 g/mol).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680 cm1^{-1}) and tert-butyl C-H vibrations (~2960 cm1^{-1}) .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation of dust .
  • Storage : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the Boc/tBu groups .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized for this compound?

  • Methodological Answer :

  • Activation Reagents : Compare coupling agents (e.g., HATU vs. DIC/Oxyma) to minimize racemization. HATU may improve yields for sterically hindered residues like Pro .
  • Solvent Selection : Use DCM:DMF (1:1) to enhance solubility of Boc-Tyr(tBu)-OH.
  • Real-Time Monitoring : Employ Kaiser or chloranil tests to detect free amines after coupling. Repeat couplings if >5% residual amine is detected .

Q. How should researchers resolve contradictions in NMR data for structural confirmation?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in multiple solvents (e.g., CDCl3 vs. DMSO-d6) to differentiate between tautomers or conformational isomers.
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC or HMBC to assign ambiguous peaks, particularly for Pro ring protons and Tyr(tBu) tert-butyl signals .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What computational strategies predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water or DMF) at different pH levels (2–10) and temperatures (25–60°C) to assess Boc/tBu group hydrolysis rates.
  • Density Functional Theory (DFT) : Calculate activation energies for cleavage pathways to identify labile bonds.
  • Experimental Correlation : Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring .

Q. How can researchers design experiments to investigate the compound’s role in peptide conformational studies?

  • Methodological Answer :

  • Circular Dichroism (CD) : Analyze secondary structure induction (e.g., polyproline helices) by incorporating this compound into model peptides.
  • NMR Titrations : Study intramolecular hydrogen bonding by titrating with D2_2O and monitoring amide proton exchange rates.
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., proteases) to elucidate binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points or solubility?

  • Methodological Answer :

  • Purity Reassessment : Verify purity via HPLC; residual solvents (e.g., DMF) or salts can alter physical properties.
  • Crystallization Conditions : Recrystallize from ethyl acetate/hexane vs. acetonitrile/water to isolate polymorphs.
  • Literature Comparison : Cross-check with peer-reviewed studies (e.g., Beilstein Journal) rather than vendor data .

Q. What steps validate conflicting mass spectrometry results (e.g., unexpected adducts)?

  • Methodological Answer :

  • Ion Source Cleanup : Remove contaminants from the MS source to eliminate sodium/potassium adducts.
  • Collision-Induced Dissociation (CID) : Fragment ions to confirm backbone connectivity.
  • Alternative Ionization : Switch from ESI to MALDI-TOF to reduce matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.